molecular formula C13H18Cl2N2O2 B1421442 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride CAS No. 1235438-79-5

4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride

Cat. No.: B1421442
CAS No.: 1235438-79-5
M. Wt: 305.2 g/mol
InChI Key: HUJWOPFCWIMDQZ-UHFFFAOYSA-N
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Description

4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a phenol group, and an ethylpiperazine moiety, making it a versatile molecule for different chemical reactions and applications.

Scientific Research Applications

4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

While the specific mechanism of action for “4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride” is not available, it is known that some piperazine derivatives have anticonvulsant activity, which is attributed to their ability to bind the non-competitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride typically involves the reaction of 4-chlorophenol with 4-ethylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained between 25°C to 50°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to form the corresponding phenol derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of substituted phenol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(4-methylpiperazin-1-yl)carbonyl]phenol
  • 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]aniline
  • 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]benzoic acid

Uniqueness

4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5-chloro-2-hydroxyphenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.ClH/c1-2-15-5-7-16(8-6-15)13(18)11-9-10(14)3-4-12(11)17;/h3-4,9,17H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJWOPFCWIMDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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